molecular formula C16H12BrN B2464096 1-(4-bromophenyl)-2-phenyl-1H-pyrrole CAS No. 161063-23-6

1-(4-bromophenyl)-2-phenyl-1H-pyrrole

Cat. No.: B2464096
CAS No.: 161063-23-6
M. Wt: 298.183
InChI Key: SHWOGJAMFCYQDA-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

IUPAC Name : 1-(4-bromophenyl)-2-phenyl-1H-pyrrole
CAS Number : 161063-23-6
Molecular Formula : C₁₆H₁₂BrN
Molecular Weight : 298.18 g/mol
SMILES : BrC1=CC=C(C=C1)N1C=CC=C1C2=CC=CC=C2

Property Value/Description Source
Molecular Formula C₁₆H₁₂BrN
SMILES BrC1=CC=C(C=C1)N1C=CC=C1C2=CC=CC=C2
InChIKey SHWOGJAMFCYQDA-UHFFFAOYSA-N

The pyrrole ring exhibits aromaticity due to conjugated π-electrons, with the nitrogen atom participating in resonance stabilization. The 4-bromophenyl group introduces electron-withdrawing effects, while the phenyl substituent at position 2 contributes to steric bulk and π-π interactions.

Historical Context in Heterocyclic Chemistry Research

The synthesis of pyrrole derivatives dates to the 19th century, with foundational methods like the Paal–Knorr synthesis enabling the construction of substituted pyrroles from 1,4-diketones and primary amines. While 1-(4-bromophenyl)-2-phenyl-1H-pyrrole is a modern derivative, its synthesis draws parallels to classical strategies:

  • Condensation Reactions : Modern adaptations of the Paal–Knorr method involve β-diketones and amines, though the presence of electron-withdrawing groups (e.g., bromine) requires optimized conditions.
  • Cross-Coupling Reactions : Palladium-catalyzed coupling (e.g., Suzuki, Ullmann) has been employed to introduce aryl groups, though direct references to

Properties

IUPAC Name

1-(4-bromophenyl)-2-phenylpyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN/c17-14-8-10-15(11-9-14)18-12-4-7-16(18)13-5-2-1-3-6-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWOGJAMFCYQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CN2C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Bromophenyl)-2-phenyl-1H-pyrrole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-bromobenzaldehyde with phenylhydrazine in the presence of an acid catalyst can yield the desired pyrrole derivative . Another method involves the use of palladium-catalyzed coupling reactions, which provide a versatile route to synthesize various substituted pyrroles .

Industrial Production Methods

Industrial production of 1-(4-bromophenyl)-2-phenyl-1H-pyrrole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom on the 4-bromophenyl group undergoes nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling.

Key Reactions

Reaction TypeReagents/ConditionsMajor ProductsYieldSource
Nucleophilic SubstitutionKOtBu, DMF, 110°C, 12h1-(4-Aminophenyl)-2-phenyl-1H-pyrrole72%*
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, arylboronic acid, THF1-(4-Biphenyl)-2-phenyl-1H-pyrrole85%*

Mechanistic Insights :

  • NAS proceeds via a Meisenheimer intermediate stabilized by electron-withdrawing effects of the pyrrole ring.

  • Suzuki coupling leverages Pd⁰ catalysis for aryl-aryl bond formation, with the bromine acting as a leaving group .

Electrophilic Aromatic Substitution (EAS)

The pyrrole ring participates in EAS at the α-positions (C3 and C5), though steric hindrance from substituents moderates reactivity.

Nitration and Sulfonation

ReactionConditionsProductsYieldSource
NitrationHNO₃, AcOH, 0°C, 2h1-(4-Bromophenyl)-2-phenyl-5-nitro-1H-pyrrole58%*
SulfonationH₂SO₄, SO₃, RT, 4h1-(4-Bromophenyl)-2-phenyl-3-sulfo-1H-pyrrole42%*

Key Factors :

  • Electron-donating phenyl groups deactivate the pyrrole ring, necessitating strong electrophiles .

  • Regioselectivity is influenced by steric effects from the 2-phenyl group .

Oxidation

The pyrrole ring resists oxidation under mild conditions but undergoes degradation with strong oxidizers:

Oxidizing AgentConditionsProductsYieldSource
KMnO₄H₂O, 100°C, 6h4-Bromobenzoic acid derivatives68%*

Reduction

Catalytic hydrogenation targets the pyrrole ring:

ConditionsProductsYieldSource
H₂ (1 atm), Pd/C, EtOH1-(4-Bromophenyl)-2-phenyl-pyrrolidine91%*

Cycloaddition Reactions

The compound participates in Diels-Alder reactions as an electron-deficient dienophile due to bromine’s electron-withdrawing effects:

DieneConditionsProductsYieldSource
AnthraceneToluene, 80°C, 24hPolycyclic adducts63%*

Note : Limited reactivity observed due to steric bulk from substituents .

Functionalization via Directed Ortho-Metalation

The bromine atom directs ortho-lithiation for further derivatization:

ReagentConditionsProductsYieldSource
LDA, THF, -78°CElectrophile (e.g., CO₂)1-(4-Bromo-2-carboxyphenyl)-2-phenyl-1H-pyrrole55%*

Photochemical Reactions

Under UV light, the compound undergoes homolytic C-Br bond cleavage, forming aryl radicals:

ConditionsProductsApplicationsSource
UV (254 nm), benzeneCross-linked polymers or dimerizationMaterial science

Yields marked with an asterisk () are extrapolated from analogous reactions in cited sources.
Safety Note : Brominated aromatics require careful handling due to potential toxicity .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives of 1-(4-bromophenyl)-2-phenyl-1H-pyrrole. For instance, compounds synthesized from this structure have shown significant activity against human liver cancer (HepG-2) and breast cancer cells (MCF-7) in vitro. The MTT assay indicated that these compounds were more effective than the standard chemotherapy drug doxorubicin for breast cancer treatment .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects is believed to involve the modulation of apoptotic pathways and cell cycle arrest. The presence of the bromine atom enhances lipophilicity, potentially allowing for better cell membrane penetration and interaction with cellular targets .

Synthesis and Derivative Development

Synthesis Techniques
The synthesis of 1-(4-bromophenyl)-2-phenyl-1H-pyrrole can be achieved through various methods, including the Clauson-Kaas reaction, which allows for the formation of pyrrole rings via the reaction of α,β-unsaturated carbonyl compounds with amines . This method is favored due to its efficiency and the ability to produce substituted pyrroles with diverse functional groups.

Case Study: Synthesis of Derivatives
A study demonstrated the synthesis of several derivatives from 1-(4-bromophenyl)-2-phenyl-1H-pyrrole, showcasing their potential as anticancer agents. The derivatives were characterized using techniques such as NMR and mass spectrometry, confirming their structures and purity .

Material Science Applications

Organic Electronics
The unique electronic properties of pyrrole derivatives make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of bromine into the structure can enhance charge transport properties, making these compounds valuable in developing efficient electronic devices .

Conductive Polymers
Pyrrole-based compounds are also utilized in the synthesis of conductive polymers. These materials exhibit significant electrical conductivity and are employed in various applications ranging from sensors to anti-static coatings. The brominated derivatives can improve stability and conductivity due to enhanced intermolecular interactions .

Summary Table of Applications

Application AreaSpecific UseKey Findings/Notes
Medicinal ChemistryAnticancer agentsEffective against HepG-2 and MCF-7; superior efficacy compared to doxorubicin
SynthesisClauson-Kaas reactionEfficient synthesis method for pyrrole derivatives
Material ScienceOrganic electronicsEnhanced charge transport properties for OLEDs and OPVs
Conductive PolymersAnti-static coatingsImproved stability and conductivity due to bromination

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromophenyl)-2-phenyl-1H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties.

Biological Activity

1-(4-Bromophenyl)-2-phenyl-1H-pyrrole is a pyrrole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features, has been investigated for its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The chemical structure of 1-(4-bromophenyl)-2-phenyl-1H-pyrrole consists of a pyrrole ring substituted with a bromophenyl and a phenyl group. Its molecular formula is C13H10BrNC_{13}H_{10}BrN and it has a molecular weight of 256.13 g/mol. The presence of the bromine atom enhances the compound's lipophilicity and may influence its biological activity.

Anticancer Properties

Several studies have highlighted the anticancer potential of 1-(4-bromophenyl)-2-phenyl-1H-pyrrole. For instance, research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines, including HepG2 (human liver cancer) and MCF-7 (breast cancer) cells. The compound demonstrated higher efficacy compared to doxorubicin, a standard chemotherapeutic agent, suggesting its potential as a lead compound in cancer therapy .

Table 1: Anticancer Activity of 1-(4-Bromophenyl)-2-phenyl-1H-pyrrole

Cell LineIC50 (µM)Comparison with Doxorubicin
HepG212.5More effective
MCF-710.0More effective

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes. Notably, it has shown promise as an inhibitor of monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are critical targets in the treatment of neurodegenerative diseases. In vitro assays revealed that 1-(4-bromophenyl)-2-phenyl-1H-pyrrole exhibits considerable inhibition against these enzymes, indicating its potential role in managing conditions such as Alzheimer's disease .

Table 2: Enzyme Inhibition Activity

EnzymeInhibition (%) at 10 µM
AChE58%
MAO-B26%

The mechanism by which 1-(4-bromophenyl)-2-phenyl-1H-pyrrole exerts its biological effects is multifaceted. Its interaction with enzyme active sites leads to inhibition of enzymatic activity, affecting neurotransmitter levels and cellular proliferation pathways. The bromine substitution may enhance binding affinity to target enzymes, facilitating more effective inhibition .

Case Studies

In a recent study focusing on pyrrole derivatives, compounds similar to 1-(4-bromophenyl)-2-phenyl-1H-pyrrole were synthesized and evaluated for their biological activities. The results indicated that these derivatives could serve as dual inhibitors for both MAO and AChE, highlighting their potential in treating cognitive disorders alongside their anticancer properties .

Q & A

Q. Advanced

  • Directed ortho-metalation : Use of strong bases (e.g., LDA) at low temperatures (–78°C) to deprotonate specific positions, followed by electrophilic quenching (e.g., CO₂ for carboxylation) .
  • Transition-metal catalysis : Copper(I)-catalyzed intramolecular cyclization (e.g., with NaH/DMF at 140°C) forms fused quinoxalinones, leveraging Ullmann-type coupling .
  • Gold-catalyzed cyclization : Propargyl-substituted derivatives undergo cycloisomerization to form tricyclic structures, useful in pharmaceutical scaffolds .

How can reaction conditions be optimized to improve yields in multi-step syntheses of pyrrole derivatives?

Advanced
Key variables include:

  • Catalyst loading : 10 mol% CuI with 20 mol% L-proline in DMF improves cyclization efficiency .
  • Solvent choice : Polar aprotic solvents (e.g., THF) enhance intermediate stability in Clauson-Kaas reactions, while DMF accelerates copper-mediated steps .
  • Temperature control : Reflux (80–100°C) for initial condensation vs. 140°C for cyclization steps .
  • Workup protocols : Column chromatography (silica gel, petroleum ether/CH₂Cl₂) resolves regioisomers .

What pharmacological targets are relevant for 1-(4-bromophenyl)-2-phenyl-1H-pyrrole derivatives, and how are they evaluated?

Q. Advanced

  • Cannabinoid CB2 receptors : Brominated pyrroles act as antagonists/inverse agonists (Ki < 10 nM). Bioisosteric replacement of pyrazole with pyrrole retains affinity while altering metabolic stability .
  • Tyrosine phosphatase inhibitors : Derivatives like 4-[1-(4-bromophenyl)-5-propyl-1H-pyrrol-2-yl]phenol show inhibitory activity (IC₅₀ ~ 1 µM) via competitive binding assays .
  • Evaluation methods : [³⁵S]-GTPγS binding assays for receptor activation, molecular docking (Glide software) for binding mode prediction .

How should researchers address contradictory data in bromination studies of pyrrole derivatives?

Advanced
Contradictions often arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., bromine) deactivate the ring, shifting bromination to less hindered positions. Compare NMR data (e.g., δ 6.8 ppm for β-brominated vs. δ 7.1 ppm for α-products) .
  • Reagent purity : Trace moisture in Br₂ may lead to oxybromination byproducts; use molecular sieves or anhydrous conditions .
  • Kinetic vs. thermodynamic control : Low-temperature bromination favors kinetic (α-) products, while prolonged reaction times favor thermodynamic (β-) isomers .

What analytical challenges arise in characterizing advanced derivatives, and how are they resolved?

Q. Advanced

  • Regioisomer discrimination : Use NOESY NMR to confirm spatial proximity of substituents or LC-MS/MS for separation .
  • Trace impurity identification : HRMS with <2 ppm mass accuracy differentiates isobaric species (e.g., m/z 370.9576 vs. 370.9557) .
  • Stereochemical assignment : X-ray crystallography or chiral HPLC for enantiomeric resolution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.